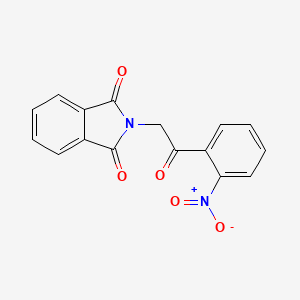

N-(2-Nitrophenacyl)phthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

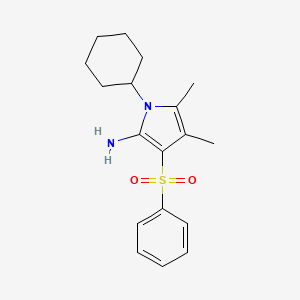

N-(2-Nitrophenacyl)phthalimide is a chemical compound with the molecular formula C16H10N2O5 . It has a molecular weight of 310.27 . It is a chemiluminescent compound.

Synthesis Analysis

The synthesis of N-substituted phthalimides, such as N-(2-Nitrophenacyl)phthalimide, can be achieved by condensing phthalic anhydride with the appropriate arylamines . Two methods are commonly used: heating an equimolar quantity of phthalic anhydride and an arylamine in an appropriate solvent; and heating the mixture of the above-mentioned reagents without any solvent .Molecular Structure Analysis

The InChI code for N-(2-Nitrophenacyl)phthalimide is 1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 .Chemical Reactions Analysis

Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are frequently used in organic synthesis. The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Physical And Chemical Properties Analysis

N-(2-Nitrophenacyl)phthalimide is a lipophilic and neutral compound, which allows it to easily cross biological membranes in vivo .Aplicaciones Científicas De Investigación

Antineoplastic Activity

The combination of pharmacophoric nuclei with different targets has been a strategy for developing new drugs to improve cancer treatment. Researchers have synthesized a series of novel phthalimido-thiazolidine-2,4-dione derivatives, including N-(2-Nitrophenacyl)phthalimide. These compounds were evaluated in vitro for antineoplastic activities against various cancer cell lines . Notably, compound FT-12 (9j) exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones, induced cell cycle arrest in the S phase, and triggered necrosis and apoptosis. While promising, further studies are needed to confirm its viability as a cancer therapy.

Anti-Microbial Properties

Although none of the synthesized N-(2-Nitrophenacyl)phthalimide derivatives showed cytotoxic activity, they were evaluated for in vitro anti-microbial effects. Researchers explored their potential as antimicrobial agents against various pathogens. While the results were not cytotoxic, they provide insights into the compound’s interactions with microbial targets .

Mecanismo De Acción

While the specific mechanism of action for N-(2-Nitrophenacyl)phthalimide is not mentioned in the retrieved papers, phthalimide derivatives have been found to exhibit various biological activities. For instance, they have been used as peroxisome proliferator-activated receptors-γ agonists , and have shown antiproliferative activity against cancer cells .

Direcciones Futuras

Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They have potential applications in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm the viability of N-(2-Nitrophenacyl)phthalimide as a promising candidate for new drug development .

Propiedades

IUPAC Name |

2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKSKIMTKMBEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Nitrophenacyl)phthalimide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[b]thiophen-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2470938.png)

![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)